5-chloro-3,6-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide
Description
Properties
Molecular Formula |
C21H17ClN4O4S |
|---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
5-chloro-3,6-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H17ClN4O4S/c1-12-10-18-16(11-17(12)22)13(2)19(30-18)20(27)25-14-4-6-15(7-5-14)31(28,29)26-21-23-8-3-9-24-21/h3-11H,1-2H3,(H,25,27)(H,23,24,26) |
InChI Key |
KFBHMTLCNPIXBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-chloro-3,6-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors
Biological Activity
5-Chloro-3,6-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 391.89 g/mol. The presence of the benzofuran moiety is significant, as benzofuran derivatives are known for their diverse biological properties, including anticancer and antimicrobial activities .
Anticancer Activity
Research indicates that benzofuran derivatives exhibit a range of anticancer properties. For instance, compounds similar to 5-chloro-3,6-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide have demonstrated significant cytotoxic effects against various cancer cell lines. A study highlighted that certain benzofuran derivatives showed IC50 values as low as 0.1 μM against leukemia cells, indicating potent anticancer activity without affecting normal cells .
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | K562 (Leukemia) | 0.1 | Inhibition of cell replication |
| Compound B | A549 (Lung) | 16.4 | Inactivation of AKT signaling pathway |
| Compound C | HCT116 | 1.136 | Inhibition of HIF-1 pathway |
The structure–activity relationship (SAR) studies reveal that the position and type of substituents on the benzofuran ring significantly influence the compound's anticancer efficacy. For example, the addition of halogens at specific positions has been shown to enhance cytotoxicity .
Antimicrobial Activity
Benzofuran derivatives have also been evaluated for their antimicrobial properties against various pathogens. In vitro studies have demonstrated that these compounds possess activity against both bacterial and fungal strains. For instance, certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 8 μg/mL against Mycobacterium tuberculosis .
Table 2: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Pathogen | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| Compound D | M. tuberculosis | 8 | Antitubercular |
| Compound E | C. albicans | 3.12 | Antifungal |
| Compound F | E. coli | 0.78 | Antibacterial |
The SAR analysis indicates that specific functional groups, such as hydroxyl or halogen substituents, are crucial for enhancing antimicrobial activity .
Case Studies
Several case studies have been documented regarding the efficacy of benzofuran derivatives in clinical settings:
- Case Study on Lung Cancer : A derivative similar to the compound was tested in a murine model for lung cancer treatment, showing a significant reduction in tumor size without adverse effects on overall health .
- Antimicrobial Efficacy : Another study evaluated a series of benzofuran compounds against resistant strains of bacteria and fungi, demonstrating promising results that could lead to new therapeutic options for infectious diseases .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Chloro-3,6-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide
- Molecular Formula : C₂₂H₁₉ClN₄O₄S
- CAS Registry Number : 724741-47-3
- Molecular Weight : 470.928 g/mol (average mass)
- Structural Features :
Comparison with Structural Analogs
The compound is compared to structurally related benzofuran derivatives, sulfonamide-containing compounds, and pyrimidine-based analogs. Key differences in substituents, core scaffolds, and physicochemical properties are highlighted below.
Benzofuran Derivatives with Varied Substituents
Analysis :
- BH38221: Replacing the pyrimidine-sulfamoyl group with a phenyl-oxadiazole moiety reduces molecular weight and alters electronic properties.
- 1001500-15-7 : The thiophene-pyrazole substituent increases lipophilicity compared to the polar sulfamoyl group in the target compound, which may influence membrane permeability .
Sulfonamide-Containing Analogs
Analysis :
Pyrimidine-Based Compounds
Analysis :
- 881218-56-0 : Ethylsulfanyl and benzyl groups increase hydrophobicity, contrasting with the target compound’s polar sulfamoyl moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
